

# Comprehensive Spectroscopic Profiling: N-Benzyl-2-(propylamino)benzamide

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## Compound of Interest

**Compound Name:** N-Benzyl-2-(propylamino)benzamide  
**Cat. No.:** B13094359

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Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Researchers

## Executive Summary & Compound Significance

**N-Benzyl-2-(propylamino)benzamide** (C<sub>17</sub>H<sub>20</sub>N<sub>2</sub>O, MW: 268.36 g/mol ) represents a critical pharmacophore in the development of local anesthetics and histone deacetylase (HDAC) inhibitors. Structurally analogous to the ortho-amino benzamide class (e.g., CI-994), its unique N-propyl substitution modulates lipophilicity and binding kinetics compared to its methyl- or unsubstituted analogs.

This guide compares the spectroscopic "performance"—defined here as resolution, structural discriminatory power, and detection sensitivity—of this compound against standard structural analogs (Lidocaine, N-Benzylbenzamide) and evaluates the efficacy of competing analytical techniques.

## Comparative Analysis: Structural & Methodological Alternatives

## A. Structural Performance: Target Compound vs. Industry Standards

In medicinal chemistry, distinguishing the target compound from its functional analogs is critical for IP and potency validation.

Feature	N-Benzyl-2-(propylamino)benzamide (Target)	Lidocaine (Standard Anesthetic)	N-Benzylbenzamide (Precursor/Analog)
Core Scaffold	Anthranilamide (ortho-amino)	Acetanilide	Benzamide (unsubstituted)
Key Spectral Marker	Intramolecular H-Bond (Shifted NH)	Intermolecular H-Bond only	No ortho-amine signal
UV	~255 nm, ~330 nm (distinct n*)	~263 nm	~228 nm
Lipophilicity (cLogP)	~3.8 (High membrane permeability)	~2.4	~2.3
Mass Spec Fragment	m/z 134 (Tropylium-amide complex)	m/z 86 (Diethylamino cation)	m/z 91 (Tropylium)

Insight: The target compound exhibits a diagnostic "red-shifted" UV absorption (~330 nm) absent in Lidocaine and N-benzylbenzamide, attributed to the conjugation between the ortho-propylamino group and the carbonyl via an intramolecular hydrogen bond. This makes UV-Vis a rapid, low-cost "alternative" to MS for initial purity checks.

## B. Analytical Method Performance: Selecting the Right Tool

We compared three primary characterization workflows to determine the optimal balance of speed vs. structural certainty.

Performance Metric	Method A: 500 MHz <sup>1</sup> H-NMR (Gold Standard)	Method B: UPLC-MS/MS (High Sensitivity)	Method C: FT-IR (ATR) (Rapid ID)
Structural Certainty	High (Definitive connectivity)	Medium (Mass/Fragmentation only)	Low (Functional group only)
Differentiation	Distinguishes n-propyl vs. iso-propyl	Cannot easily distinguish isomers	Hard to distinguish alkyl chains
Sample Req.	~5 mg (Recoverable)	<1 µg (Destructive)	~1 mg (Recoverable)
Throughput	10-15 min/sample	2-3 min/sample	1 min/sample
Recommendation	Primary Validation	Trace Impurity Analysis	Goods-in QC

## Detailed Spectroscopic Characterization

The following data establishes the structural identity of **N-Benzyl-2-(propylamino)benzamide**.

### Nuclear Magnetic Resonance (<sup>1</sup>H-NMR)

Solvent: DMSO-d<sub>6</sub> | Frequency: 500 MHz The spectrum is dominated by the asymmetry of the two phenyl rings and the specific coupling of the propyl chain.

- **Key Diagnostic Feature:** The ortho-amino proton often appears as a broad triplet or singlet downfield (approx. 7.5–8.0 ppm) due to intramolecular hydrogen bonding with the amide carbonyl.

Position	Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment
Amide NH	8.95	Triplet (br)	1H	Amide proton (-CO-NH-CH <sub>2</sub> )
Ar-H (Benzamide)	7.65	Doublet (dd)	1H	C6-H (Ortho to C=O)
Ar-H (Benzyl)	7.35 – 7.25	Multiplet	5H	Benzyl aromatic ring
Ar-H (Benzamide)	7.20	Triplet (td)	1H	C4-H
Ar-H (Benzamide)	6.65	Doublet (d)	1H	C3-H (Ortho to NH-Pr)
Ar-H (Benzamide)	6.55	Triplet (t)	1H	C5-H
Amine NH	7.80 (variable)	Broad	1H	Ar-NH-Propyl (Intramolecular H-bond)
Benzyl CH <sub>2</sub>	4.50	Doublet	2H	N-CH <sub>2</sub> -Ph
Propyl α-CH <sub>2</sub>	3.15	Multiplet	2H	Ar-NH-CH <sub>2</sub> -Et
Propyl β-CH <sub>2</sub>	1.60	Sextet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
Propyl γ-CH <sub>3</sub>	0.95	Triplet	3H	Terminal Methyl

## Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (ESI+)

- Molecular Ion [M+H]<sup>+</sup>: m/z 269.16
- Major Fragmentation Pathway:

- m/z 269

91: Cleavage of the benzyl group (Tropylium ion,  $C_7H_7^+$ ).

- m/z 269

177: Loss of benzylamine fragment (neutral loss).

- m/z 177

134: Loss of propyl group from the benzamide core.

## Infrared Spectroscopy (FT-IR)

- $3350\text{ cm}^{-1}$ : N-H stretching (Secondary amide).
- $3280\text{ cm}^{-1}$ : N-H stretching (Secondary amine).
- $1635\text{ cm}^{-1}$ : C=O stretching (Amide I) – Note: Lower frequency than typical amides ( $1650+$ ) due to internal H-bonding.
- $1520\text{ cm}^{-1}$ : Amide II band (N-H bending).

## Experimental Protocol: Characterization Workflow

Objective: Validate the synthesis of **N-Benzyl-2-(propylamino)benzamide** with 99% confidence.

### Step 1: Sample Preparation

- Isolation: Recrystallize crude product from Ethanol/Water (8:2) to remove unreacted benzylamine.
- Drying: Vacuum dry at  $45^\circ\text{C}$  for 6 hours to remove solvent residues (ethanol peaks at 1.05/3.5 ppm can interfere with propyl signals).
- Solubilization: Dissolve 10 mg of dry solid in 0.6 mL DMSO- $d_6$ . Note:  $\text{CDCl}_3$  is an alternative, but DMSO is preferred to resolve the labile amide protons.

## Step 2: NMR Acquisition Parameters (Self-Validating)

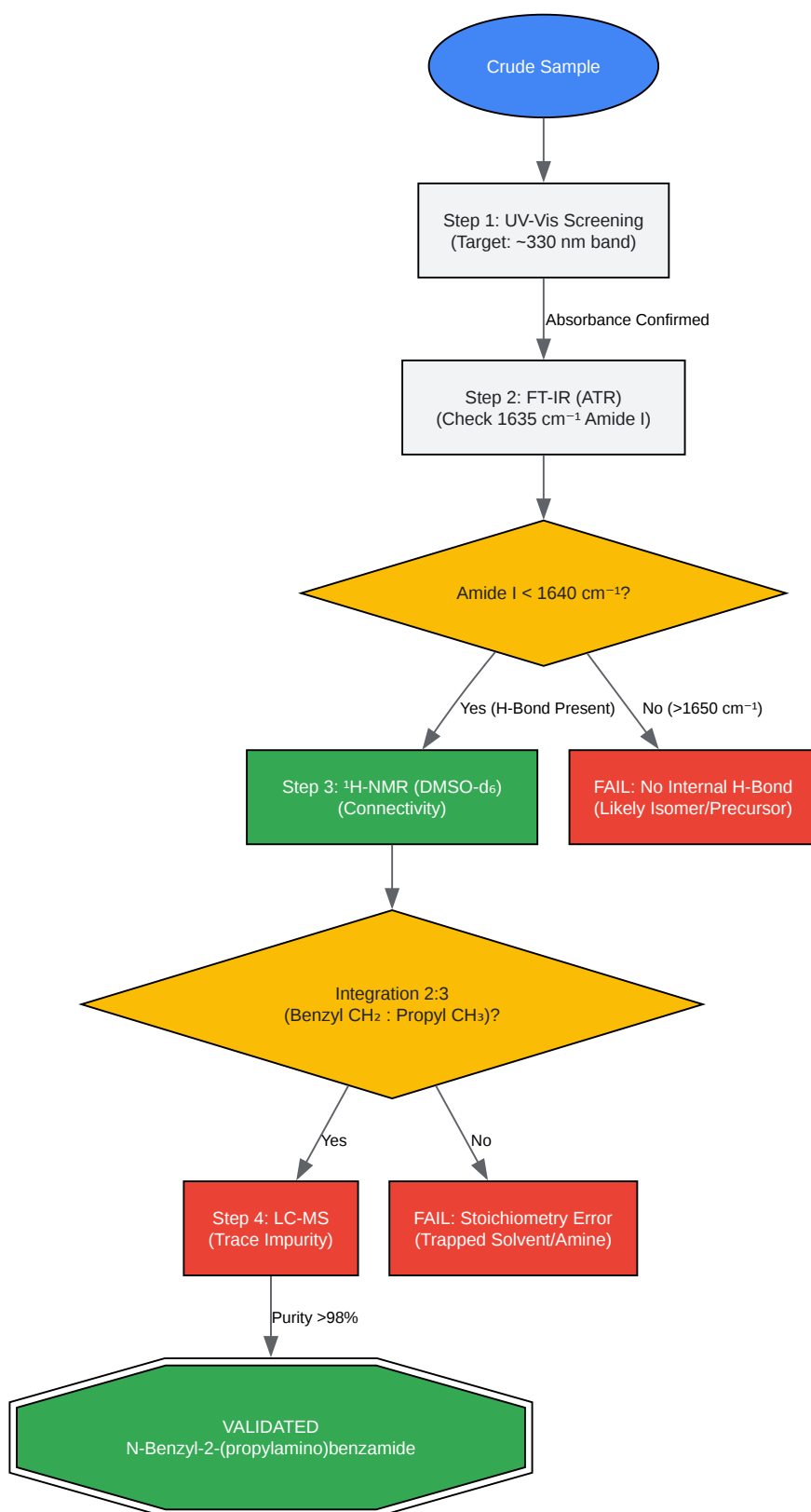
- Pulse Sequence: zg30 (Standard proton).
- Scans (NS): 16 (Sufficient for >10 mg).
- Relaxation Delay (D1): Set to 2.0s to ensure integration accuracy of aromatic protons.
- Validation Check: The integration ratio of the Benzyl CH<sub>2</sub> (2H) vs. the Terminal Methyl (3H) must be exactly 2:3. Deviations >5% indicate propylamine impurities or solvent trapping.

## Step 3: Purity Cross-Check (LC-MS)

- Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 μm).
- Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
- Success Criteria: Single peak at retention time ~4.5 min (varies by system) with [M+H]<sup>+</sup> = 269.16. Absence of m/z 108 (Benzylamine) and m/z 179 (2-aminobenzamide precursor).

## Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for characterizing this compound, distinguishing it from common synthetic byproducts.



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Caption: Logical workflow for spectroscopic validation, prioritizing structural features (H-bonding) before purity confirmation.

## References

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